molecular formula C13H5Br3ClNO4 B4883075 2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate

2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate

Cat. No. B4883075
M. Wt: 514.35 g/mol
InChI Key: AYFBADQZYIPVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate, commonly known as TBNP, is a chemical compound that has been widely used in scientific research. TBNP is a member of the nitrobenzene family, which is a group of organic compounds that contain a nitro group (-NO2) attached to a benzene ring. TBNP has been used in various applications, including as a flame retardant, a pesticide, and as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of TBNP is not fully understood. However, studies have shown that TBNP can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in overstimulation of the nervous system and subsequent toxicity.
Biochemical and Physiological Effects:
TBNP has been shown to have various biochemical and physiological effects. Studies have shown that TBNP can induce oxidative stress and inflammation in various tissues, including the liver and kidney. In addition, TBNP has been shown to disrupt the endocrine system, leading to alterations in hormone levels and reproductive dysfunction. Furthermore, TBNP has been shown to have neurotoxic effects, including impaired cognitive function and motor coordination.

Advantages and Limitations for Lab Experiments

TBNP has several advantages for lab experiments, including its high purity, stability, and ease of handling. TBNP is also readily available commercially and can be synthesized in the lab using standard organic synthesis techniques. However, TBNP also has limitations, including its toxicity and potential for environmental contamination. Therefore, appropriate safety measures should be taken when handling TBNP in the lab.

Future Directions

There are several future directions for research on TBNP. One area of research is the development of safer and more effective flame retardants that do not pose a risk to human health or the environment. Another area of research is the identification of potential therapeutic uses of TBNP, such as in the treatment of neurodegenerative diseases. Furthermore, research is needed to better understand the mechanism of action of TBNP and its effects on human health and the environment.

Scientific Research Applications

TBNP has been used in various scientific research applications, including as a reagent in organic synthesis, as a flame retardant, and as a pesticide. In organic synthesis, TBNP has been used as a reactant in the preparation of various compounds, including 2,4,6-tribromophenyl acrylate and 2,4,6-tribromophenyl acrylonitrile. TBNP has also been used as a flame retardant in various materials, including plastics, textiles, and electronics. In addition, TBNP has been used as a pesticide to control insect and mite infestations in crops.

properties

IUPAC Name

(2,4,6-tribromophenyl) 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Br3ClNO4/c14-6-3-9(15)12(10(16)4-6)22-13(19)8-2-1-7(18(20)21)5-11(8)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBADQZYIPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Br3ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.